molecular formula C41H62N10O10 B10848012 Cyclotheonamide E5

Cyclotheonamide E5

Cat. No.: B10848012
M. Wt: 855.0 g/mol
InChI Key: GPMPQICWVQKULK-TUTRKGMZSA-N
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Description

Cyclotheonamide E5 is a cyclic peptide isolated from the Okinawan marine sponge Ircinia sp., belonging to the cyclotheonamide family known for their potent inhibition of serine proteases such as thrombin, trypsin, and plasmin . Structurally, it contains two unusual residues: vinylogous tyrosine and α-ketohomoarginine, which are critical for its bioactivity. The α-keto group in the β-ketohomoarginine residue forms a covalent adduct with the catalytic serine residue (Ser195) of serine proteases, mimicking the transition state of substrate hydrolysis . This compound exhibits nanomolar inhibitory activity against human tryptase (IC₅₀ = 4.7 nM), a protease implicated in allergic inflammation and asthma .

Properties

Molecular Formula

C41H62N10O10

Molecular Weight

855.0 g/mol

IUPAC Name

N-[(2S)-1-[[(3S,7E,9S,12S,16S,19S)-12-[(2R)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(3,4-dihydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C41H62N10O10/c1-6-22(3)18-33(55)46-24(5)36(57)49-28-21-45-32(54)15-13-26(19-25-12-14-30(52)31(53)20-25)47-38(59)34(23(4)7-2)50-39(60)35(56)27(10-8-16-44-41(42)43)48-37(58)29-11-9-17-51(29)40(28)61/h12-15,20,22-24,26-29,34,52-53H,6-11,16-19,21H2,1-5H3,(H,45,54)(H,46,55)(H,47,59)(H,48,58)(H,49,57)(H,50,60)(H4,42,43,44)/b15-13+/t22?,23-,24+,26-,27+,28+,29+,34+/m1/s1

InChI Key

GPMPQICWVQKULK-TUTRKGMZSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)CC(C)CC)CC3=CC(=C(C=C3)O)O

Canonical SMILES

CCC(C)CC(=O)NC(C)C(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)C(C)CC)CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Cyclotheonamide E5 is typically isolated from marine sponges. The isolation process involves extracting the sponge material with organic solvents, followed by purification using chromatographic techniques . The structure of this compound is determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . While there are no widely reported synthetic routes for this compound, the isolation from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Cyclotheonamide E5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Features

Cyclotheonamide E5 shares a conserved macrocyclic scaffold with other cyclotheonamides (A–E, E2–E5), characterized by:

  • A β-ketohomoarginine residue essential for covalent binding to serine proteases.
  • A vinylogous tyrosine residue involved in hydrophobic interactions with protease active sites .
  • D-amino acids and non-proteinogenic residues (e.g., 2,3-diaminopropionate in Cyclotheonamide A) that enhance stability and target selectivity .

Key differences :

  • Cyclotheonamide E4 (from Ircinia sp.) lacks the hydroxyphenyl group present in E5, reducing aromatic stacking interactions with thrombin’s Trp60D .
  • Cyclotheonamide A (CtA) contains a Pro-Arg motif that occupies the S1/S2 pockets of thrombin and trypsin, whereas E5’s modifications enhance tryptase specificity .

Enzyme Inhibition Profiles

Compound Target Protease IC₅₀/Kᵢ (nM) Key Structural Determinants Source
This compound Human tryptase 4.7 α-Ketohomoarginine, vinylogous tyrosine Ircinia sp.
Cyclotheonamide E4 Human tryptase 5.1 Modified tyrosine residue Ircinia sp.
Cyclotheonamide A Thrombin 1.0 Pro-Arg motif, β-ketohomoarginine Theonella swinhoei
Cyclotheonamide A Trypsin 0.2 Enhanced S3 subsite occupancy in trypsin Theonella swinhoei
Pseudotheonamide C Thrombin 190 Lack of hydroxyphenyl group Theonella swinhoei

Notes:

  • This compound’s tryptase inhibition is 10-fold more potent than its thrombin activity, contrasting with CtA’s stronger thrombin/trypsin affinity .
  • Removal of the hydroxyphenyl group (as in Pseudotheonamide C) reduces thrombin inhibition by >100-fold, underscoring its role in target binding .

Structure-Activity Relationships (SAR)

  • α-Keto Group : Essential for covalent inhibition. Replacement with a hydroxyl group (as in analogue 7) abolishes activity .
  • Hydrophobic Side Chains : The vinylogous tyrosine in E5 enhances tryptase binding via interactions with Tyr39 and Phe41 in the protease’s S3 pocket .
  • Macrocyclic Rigidity : Cyclization improves proteolytic stability and enforces a conformation optimal for active-site binding .

Comparative SAR Insights :

  • This compound’s tryptase specificity arises from its unique S3 subsite interactions, whereas CtA’s Pro-Arg motif favors thrombin/trypsin .
  • Synthetic analogues with fluorinated residues (e.g., β³hPhe) show improved pharmacokinetics but reduced potency compared to natural cyclotheonamides .

Q & A

Q. What criteria define a rigorous structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Minimum requirements:
  • ≥5 analogues with systematic variations (e.g., D-amino acid substitutions).
  • Dose-response curves across 3+ protease isoforms.
  • Statistical validation via ANOVA with post-hoc Tukey tests (p<0.01) .

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